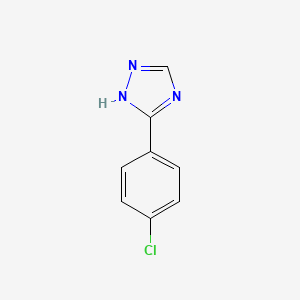

1H-1,2,4-Triazole, 3-(4-chlorophenyl)-

描述

Historical Perspective on 1,2,4-Triazole (B32235) Chemistry

The journey into the chemistry of triazoles began in 1885 when Bladin first coined the name for this five-membered heterocyclic aromatic ring system, which contains three nitrogen atoms and has the molecular formula C₂H₃N₃. nih.gov The development of 1,2,4-triazole chemistry progressed steadily, with significant early synthesis methods such as the Pellizzari and Einhorn-Brunner reactions paving the way for the creation of its derivatives. bohrium.comresearchgate.netwikipedia.org The Pellizzari reaction involves the synthesis of 1,2,4-triazole derivatives from a mixture of an amide and an acyl hydrazide. bohrium.comresearchgate.net Another foundational method, the Einhorn-Brunner reaction, describes the synthesis of these compounds through the condensation of hydrazines or mono-substituted hydrazines with diacylamines in the presence of a weak acid. bohrium.comresearchgate.net These early synthetic routes were crucial in unlocking the potential of the 1,2,4-triazole core structure for further investigation and application.

Significance of 1,2,4-Triazole Scaffold in Medicinal Chemistry and Drug Discovery

The 1,2,4-triazole nucleus is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in a wide array of biologically active compounds. nih.govnih.gov Its unique structural features, including hydrogen bonding capability, dipole character, rigidity, and solubility, allow it to interact with high affinity at biological receptors. nih.gov This has led to the development of numerous drugs with a 1,2,4-triazole core.

Derivatives of 1,2,4-triazole have demonstrated a vast spectrum of pharmacological activities. ijpsr.comresearchgate.net Research has extensively documented their potential as:

Antifungal agents : The triazole class is renowned for its antifungal properties, with prominent examples like Fluconazole (B54011) and Itraconazole used clinically to treat fungal infections. nih.govnih.govmdpi.com They function by inhibiting the enzyme lanosterol (B1674476) 14α-demethylase, which is critical for the biosynthesis of ergosterol (B1671047), a key component of fungal cell membranes. nih.gov

Anticancer agents : Several 1,2,4-triazole derivatives, including Letrozole and Anastrozole, are approved for cancer therapy. researchgate.net The scaffold's ability to interact with various biomolecular targets makes it a valuable component in the design of new anticancer drugs. researchgate.netresearchgate.net

Antiviral agents : Ribavirin, a broad-spectrum antiviral medication, features the 1,2,4-triazole moiety and is a cornerstone in the treatment of various viral infections. researchgate.netlifechemicals.com

Other therapeutic areas : The biological activities of 1,2,4-triazole derivatives extend to antibacterial, anticonvulsant, anti-inflammatory, analgesic, antitubercular, and antioxidant effects, among others. bohrium.comnih.govresearchgate.netmdpi.com

The versatility of the 1,2,4-triazole ring has made it a central focus for medicinal chemists in the rational design and development of novel therapeutic agents with improved efficacy and selectivity. nih.govijpsr.com

Table 1: Examples of Clinically Used Drugs Containing the 1,2,4-Triazole Scaffold

| Drug Name | Therapeutic Class |

|---|---|

| Fluconazole | Antifungal |

| Itraconazole | Antifungal |

| Posaconazole | Antifungal |

| Voriconazole (B182144) | Antifungal |

| Ribavirin | Antiviral |

| Estazolam | Anxiolytic |

| Letrozole | Anticancer |

| Anastrozole | Anticancer |

| Rizatriptan | Anti-migraine |

Overview of Research on 1H-1,2,4-Triazole, 3-(4-chlorophenyl)- and its Derivatives

Research on the specific compound 1H-1,2,4-Triazole, 3-(4-chlorophenyl)- has primarily focused on its use as a foundational structure for the synthesis of more complex derivatives with potential biological activities. The presence of the 4-chlorophenyl group is a common feature in many pharmacologically active molecules, often enhancing their properties.

Studies have explored the synthesis of various derivatives by modifying the core 1H-1,2,4-Triazole, 3-(4-chlorophenyl)- structure. For instance, researchers have synthesized new compounds by introducing different substituents at various positions on the triazole ring. These synthetic efforts are typically followed by screening for specific biological activities.

Key research findings on derivatives include:

Enzyme Inhibition : A study involving derivatives of 3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazole demonstrated moderate to good lipase (B570770) and urease inhibitory effects. researchgate.net Specifically, certain Mannich bases derived from this scaffold were identified as potential dual inhibitors of both lipase and urease. researchgate.net

Antioxidant Activity : A series of new 3-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole derivatives were synthesized and evaluated for their antioxidant and antiradical properties. researchgate.net The research indicated that several of the newly synthesized compounds exhibited significant antioxidant activity. researchgate.net

Antimicrobial Activity : In a study focused on developing potential antimicrobial agents, a compound with a chlorophenyl fragment attached to a 1,2,4-triazole ring showed high activity against Staphylococcus aureus and Candida albicans. dergipark.org.tr

The research into 1H-1,2,4-Triazole, 3-(4-chlorophenyl)- and its derivatives highlights a strategy of using this core structure as a building block to explore new therapeutic agents across different activity spectrums.

Table 2: Investigated Biological Activities of 1H-1,2,4-Triazole, 3-(4-chlorophenyl)- Derivatives

| Derivative Class | Investigated Activity | Key Finding |

|---|---|---|

| 3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazole derivatives | Anti-lipase, Anti-urease | Some compounds showed moderate-to-good dual inhibitory effects. researchgate.net |

| 3-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole derivatives | Antioxidant, Antiradical | Several derivatives demonstrated strong antioxidant properties. researchgate.net |

| 1,2,4-triazole with a chlorophenyl fragment | Antimicrobial, Antifungal | Showed high activity against specific bacterial and fungal strains. dergipark.org.tr |

Structure

3D Structure

属性

IUPAC Name |

5-(4-chlorophenyl)-1H-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClN3/c9-7-3-1-6(2-4-7)8-10-5-11-12-8/h1-5H,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWGUIDNOUFWKEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC=NN2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1073442 | |

| Record name | 1H-1,2,4-Triazole, 3-(4-chlorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1073442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23195-59-7 | |

| Record name | 1H-1,2,4-Triazole, 3-(4-chlorophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023195597 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-1,2,4-Triazole, 3-(4-chlorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1073442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1h 1,2,4 Triazole, 3 4 Chlorophenyl and Its Analogs

Classical Synthetic Approaches for 1,2,4-Triazole (B32235) Ring Systems

The foundational methods for constructing the 1,2,4-triazole core have been established for over a century and continue to be relevant in contemporary synthesis.

Pellizzari Reaction and its Modifications

Discovered by Guido Pellizzari in 1911, the Pellizzari reaction is a fundamental method for synthesizing 1,2,4-triazoles. wikipedia.orgresearchgate.net The reaction involves the condensation of an amide and an acyl hydrazide to form the triazole ring. wikipedia.org The mechanism initiates with the nucleophilic attack of the hydrazide's terminal nitrogen on the amide's carbonyl carbon. wikipedia.orgyoutube.com Subsequent intramolecular cyclization and dehydration steps yield the 3,4,5-substituted 1,2,4-triazole. wikipedia.org For instance, the reaction between benzamide (B126) and benzoyl hydrazide produces 3,5-diphenyl-1,2,4-triazole. scispace.com

Historically, the Pellizzari reaction has been limited by the need for high temperatures and long reaction times, often resulting in low yields. wikipedia.org To address these drawbacks, modifications have been developed. A significant advancement is the use of microwave irradiation, which has been shown to shorten reaction times and improve yields, while often proceeding without a catalyst. wikipedia.orgorganic-chemistry.org

| Condition | Traditional Method | Microwave-Assisted Modification |

|---|---|---|

| Temperature | High (e.g., >170°C) | High (e.g., 250°C) |

| Reaction Time | Long (hours) | Short (minutes) |

| Catalyst | Often requires acid or base | Often catalyst-free |

| Yield | Generally low to moderate | Improved yields |

Cyclization Reactions

A broad range of cyclization strategies beyond the classical named reactions are employed for 1,2,4-triazole synthesis. One common approach is the oxidative cyclization of various precursors. For example, heterocyclic hydrazones can undergo intramolecular oxidative cyclization using reagents like selenium dioxide to form fused 1,2,4-triazole systems in good to excellent yields.

Another strategy involves the cyclocondensation of amidrazones with carbonyl compounds. This method is versatile for creating a variety of substituted 1,2,4-triazoles. nih.gov Furthermore, the Einhorn–Brunner reaction represents another classical cyclization method, involving the reaction of imides with alkyl hydrazines to yield isomeric mixtures of 1,2,4-triazoles. scispace.com

Synthesis from Thiosemicarbazides

The use of thiosemicarbazides and their derivatives is one of the most versatile and widely employed methods for constructing the 1,2,4-triazole ring, particularly for producing 3-thiol substituted triazoles. researchgate.net The general pathway involves the reaction of a thiosemicarbazide (B42300) with a one-carbon synthon, such as a carboxylic acid, acyl chloride, or orthoester, followed by cyclization. researchgate.net

A common two-step protocol involves first synthesizing a 1-acyl-4-arylthiosemicarbazide intermediate. This is typically achieved by reacting an acid hydrazide with an aryl isothiocyanate. The subsequent cyclization of this intermediate, usually under basic conditions (e.g., NaOH or NaHCO₃ solution), leads to the formation of the 4,5-disubstituted-4H-1,2,4-triazole-3-thiol. mdpi.comdergipark.org.trnih.gov This method is highly effective for introducing substituents at the N-4 and C-5 positions of the triazole ring.

| Starting Materials | Intermediate | Final Product Class | Cyclization Condition |

|---|---|---|---|

| Acid Hydrazide + Aryl Isothiocyanate | 1-Acyl-4-arylthiosemicarbazide | 4,5-Disubstituted-4H-1,2,4-triazole-3-thiol | Alkaline (e.g., NaOH, NaHCO₃) |

| Thiosemicarbazide + Aldehyde/Ketone | Thiosemicarbazone | 1,2,4-Triazolidine-3-thione | Acidic Ionic Liquid Catalyst |

| Thiocarbohydrazide + Carboxylic Acid | Not isolated | 4-Amino-5-substituted-4H-1,2,4-triazole-3-thiol | Heat |

Specific Synthesis Strategies for 3-(4-chlorophenyl)-1,2,4-Triazole Derivatives

Synthesizing derivatives with a specific 3-(4-chlorophenyl) substituent often requires tailored multi-step approaches or the application of modern catalytic methods.

Multi-step Synthesis Protocols

Multi-step synthesis provides a reliable route to specifically substituted triazoles, including the 3-(4-chlorophenyl) analogs. These protocols often begin with readily available starting materials and build the heterocyclic core through a sequence of reactions. chemmethod.comresearchgate.net

A representative example is the synthesis of 3-(aryl)-4-(aryl)-1H-1,2,4-triazole-5(4H)-thiones. For instance, 3-(2-chlorophenyl)-4-(4-nitrophenyl)-1H-1,2,4-triazole-5(4H)-thione was synthesized in a two-step process. nih.gov First, 2-chlorobenzohydrazide (B188563) was reacted with 4-nitrophenyl isothiocyanate in refluxing ethanol (B145695) to yield 1-(2-chlorobenzoyl)-4-(4-nitrophenyl)thiosemicarbazide with 82% yield. nih.gov In the second step, this thiosemicarbazide intermediate was cyclized by refluxing in a 10% sodium bicarbonate solution, followed by acidification to precipitate the final triazole product. nih.gov

Similarly, 5-benzyl-4-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol was prepared by first condensing phenylacetic acid hydrazide with p-chlorophenylisothiocyanate to form the corresponding 1-(phenylacetyl)-4-(4-chlorophenyl)thiosemicarbazide, which was then cyclized in an alkaline medium to give the target triazole with a 73% yield. mdpi.com

Further functionalization of a pre-formed 3-(4-chlorophenyl)-1,2,4-triazole core is another common multi-step strategy. For example, starting with 3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazole, treatment with ethyl bromoacetate (B1195939) can yield an ester derivative, which can then be converted to a hydrazide by reacting with hydrazine (B178648) hydrate. researchgate.net This hydrazide serves as a versatile intermediate for creating a library of more complex derivatives through reactions with aldehydes or carbon disulfide. researchgate.net

Catalytic Methods in 1,2,4-Triazole Synthesis

Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and substrate scope. Several catalytic systems have been developed for the synthesis of 1,2,4-triazoles, which are applicable to the preparation of 3-aryl derivatives like the 3-(4-chlorophenyl) variant.

Copper-catalyzed reactions are particularly prominent. One approach involves the copper-mediated direct C-H arylation of a pre-existing 1,2,4-triazole ring with an aryl iodide. nih.gov This method allows for the direct installation of aryl groups onto the triazole core. Another powerful strategy is the copper-catalyzed three-component reaction of amines and nitriles, which proceeds via a tandem double addition–oxidative cyclization mechanism to afford fully substituted 1,2,4-triazoles. researchgate.net For example, a copper(I) complex has been used to catalyze the cascade addition-oxidative cyclization of nitriles with amidines, using air as the oxidant, to produce a wide range of 1,2,4-triazole derivatives in high yields. organic-chemistry.org

Catalyst-controlled regioselectivity has also been achieved in [3+2] cycloaddition reactions. For example, the reaction between isocyanides and diazonium salts can be directed to selectively produce either 1,3-disubstituted or 1,5-disubstituted 1,2,4-triazoles by choosing between a silver(I) or copper(II) catalyst, respectively. isres.orgfrontiersin.org These methods offer a modular and efficient route to various triazole isomers from diverse substrates. isres.org

| Catalyst System | Reaction Type | Reactants | Key Features |

|---|---|---|---|

| Copper(I) or Copper(II) | Three-Component Reaction / Cyclization | Amines, Nitriles, Amidines | Uses air as oxidant, good functional group tolerance |

| Silver(I) / Copper(II) | [3+2] Cycloaddition | Isocyanides, Diazonium Salts | Catalyst-controlled regioselectivity |

| Palladium | Cross-Coupling | Halogenated Triazoles, Boronic Acids | Forms C-C bonds (Suzuki-Miyaura coupling) |

| Acidic Ionic Liquid | Cyclocondensation | Thiosemicarbazide, Aldehydes/Ketones | Green catalyst, high yields, short reaction times |

Green Chemistry Approaches in Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds, including 1,2,4-triazole derivatives, to reduce environmental impact, minimize reaction times, and improve yields. Key approaches include the use of microwave irradiation and ultrasound assistance.

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, offering significant advantages over conventional heating methods. This technique utilizes the ability of polar molecules to convert electromagnetic energy into heat, leading to rapid and uniform heating of the reaction mixture. This often results in dramatically reduced reaction times, from hours to mere minutes, and higher product yields. The synthesis of various 1,2,4-triazole derivatives, including Schiff's bases, has been successfully achieved using microwave irradiation, which often leads to improved yields (64-84%) and cleaner reactions with minimal byproduct formation.

Ultrasound-assisted synthesis, or sonochemistry, is another eco-friendly method that utilizes the energy of ultrasonic waves to induce chemical reactions. The phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—generates localized hot spots with extremely high temperatures and pressures, accelerating reaction rates. This method has been effectively used for synthesizing 1,2,4-triazole derivatives, offering benefits such as shorter reaction times, excellent yields (often between 70-96%), and mild reaction conditions. For instance, the condensation of aminotriazoles with aromatic aldehydes to form Schiff bases can be completed in just 3-5 minutes under ultrasound irradiation, yielding excellent results. nih.gov

Derivatization Strategies of the 1H-1,2,4-Triazole, 3-(4-chlorophenyl)- Core

The 1H-1,2,4-triazole, 3-(4-chlorophenyl)- scaffold serves as a versatile template for the development of new derivatives through various modification strategies. These strategies primarily involve substitutions at different positions of the triazole ring and the introduction of other functional moieties.

Substitution at the 1-Position

The nitrogen atom at the 1-position (or the 4-position in its 4H-tautomer) of the triazole ring is a common site for derivatization. Alkylation is a frequently employed strategy to introduce various substituents at this position. For example, research has shown that starting with a 3,5-disubstituted-4H-1,2,4-triazole, such as 3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazole, treatment with ethyl bromoacetate in the presence of a base leads to the introduction of an ethyl acetate (B1210297) group at the N-4 position. nih.govbohrium.com This ester derivative can then be further converted into an acetohydrazide, which serves as a key intermediate for subsequent modifications. nih.govbohrium.com This N-alkylation strategy is fundamental for extending the molecular framework and introducing new functional groups.

Substitution at the 5-Position

The 5-position of the 3-(4-chlorophenyl)-1H-1,2,4-triazole core offers another key site for structural modification. Often, substituents at this position are introduced during the initial ring synthesis. For instance, the cyclization of 1-(phenylacetyl)-4-arylthiosemicarbazides in an alkaline medium can yield 5-benzyl-4-aryl-4H-1,2,4-triazole-3-thiols. mdpi.com By selecting an appropriate starting thiosemicarbazide, various groups can be incorporated at the C-5 position. A study details the synthesis of 5-Benzyl-4-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol, demonstrating the incorporation of a benzyl (B1604629) group at this position. mdpi.com This approach allows for the creation of a diverse library of analogs with different functionalities at C-5, tailored for specific applications.

Introduction of Heterocyclic Moieties

A powerful derivatization strategy involves appending other heterocyclic rings to the 1,2,4-triazole core, creating hybrid molecules that may exhibit enhanced biological activities. This can be achieved by first functionalizing the core triazole and then using this new functional group to build a second heterocyclic system.

One such example involves converting the N-4 acetohydrazide derivative of 3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazole into a thiosemicarbazide, followed by cyclization with hydrazine hydrate. This sequence of reactions results in the formation of a second triazole ring, specifically a 4-amino-2,4-dihydro-3H-1,2,4-triazole-3-thione moiety, linked to the original triazole core via a methyl group. nih.gov Another approach involves the multi-step synthesis starting from 4-amino-1,2,4-triazole (B31798), which, after several transformations including the formation of a thiourea (B124793) derivative, can be cyclized with 2-hydroxy-1,2-diphenylethan-1-one to yield a new imidazole (B134444) derivative attached to the triazole. chemmethod.com

Formation of Schiff Bases and Mannich Bases

The introduction of amino groups onto the 1,2,4-triazole scaffold opens up pathways for the synthesis of Schiff bases and Mannich bases, two important classes of compounds in medicinal chemistry.

Schiff Bases (or azomethines) are typically formed through the condensation reaction of a primary amino group with an aldehyde or ketone. For example, 4-amino-1,2,4-triazole derivatives can react with various aromatic aldehydes to yield the corresponding Schiff bases. nih.govnih.govmdpi.com Research has demonstrated the synthesis of Schiff bases from 4-amino-5-{[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]methyl}-2,4-dihydro-3H-1,2,4-triazole-3-thione by condensing it with appropriate aldehydes. nih.gov These reactions are often catalyzed by a few drops of acid and can be accelerated using green chemistry techniques like ultrasound. nih.gov

Mannich Bases are β-amino-ketone compounds formed in the Mannich reaction, which involves the aminoalkylation of an acidic proton located in a substrate, generally with formaldehyde (B43269) and a primary or secondary amine. In the context of triazole derivatization, the amino group of a Schiff base can be further reacted in a Mannich reaction. Studies have shown that Schiff bases derived from 4-amino-1,2,4-triazole-3-thiones can be converted into Mannich bases by reacting them with formaldehyde and a secondary amine like diphenylamine (B1679370) or piperazine. nih.govtucl.edu.np This strategy allows for the introduction of a wide range of aminoalkyl substituents, significantly increasing the structural diversity of the final compounds. nih.gov

Structural Characterization Techniques for Synthesized Compounds

The structural elucidation of newly synthesized 1H-1,2,4-Triazole, 3-(4-chlorophenyl)- derivatives is accomplished using a combination of modern spectroscopic techniques. These methods provide definitive proof of the chemical structure, purity, and conformation of the molecules.

Infrared (IR) Spectroscopy is used to identify the functional groups present in the synthesized compounds. Characteristic absorption bands confirm the success of specific reactions. For instance, the formation of a Schiff base is confirmed by the appearance of a C=N stretching band, typically in the range of 1588-1634 cm⁻¹. nih.govresearchgate.net The presence of a thiol (SH) group in triazole-3-thiol derivatives is indicated by a stretching band around 2550-2971 cm⁻¹, while C=O stretching in ester or amide derivatives appears around 1673-1705 cm⁻¹. mdpi.commdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR and ¹³C-NMR) provides detailed information about the molecular structure, including the number and types of protons and carbons and their connectivity.

In ¹H-NMR spectra , the chemical shifts, splitting patterns, and integration of signals are analyzed. For example, the formation of a Schiff base introduces a characteristic singlet for the azomethine proton (N=CH) in the downfield region, often between δ 8.34 and 10.18 ppm. nih.govmdpi.com Aromatic protons typically appear as multiplets in the δ 6.94-7.90 ppm range. mdpi.com The signal for the SH proton in triazole-thiones is often observed as a broad singlet at a very downfield position, such as δ 13.98 ppm. mdpi.com

¹³C-NMR spectra provide information on the carbon framework. The carbon of the azomethine group in Schiff bases can be seen around δ 158-170 ppm. researchgate.net Carbons of the triazole ring typically resonate at distinct chemical shifts, for example, C-3 and C-5 have been reported around δ 149.84 and 150.31 ppm, respectively. researchgate.net

Mass Spectrometry (MS) is employed to determine the molecular weight of the synthesized compounds and to gain insights into their fragmentation patterns, which further confirms the structure. The molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ is a key piece of data that validates the successful synthesis of the target molecule. nih.gov

The combination of these techniques—IR, ¹H-NMR, ¹³C-NMR, and MS—along with elemental analysis, provides comprehensive and unambiguous characterization of the synthesized derivatives of 1H-1,2,4-Triazole, 3-(4-chlorophenyl)-. nih.govnih.govmdpi.com

Data Tables

Table 1: Examples of Synthesized Schiff Base Derivatives

| Starting Amine | Reactant Aldehyde | Schiff Base Product | Reference |

| 4-Amino-5-furan-2-yl-4H-1,2,4-triazole-3-thiol | Benzaldehyde | 4-(Benzylideneamino)-5-furan-2-yl-4H-1,2,4-triazole-3-thiol | mdpi.com |

| 4-Amino-5-furan-2-yl-4H-1,2,4-triazole-3-thiol | p-Chlorobenzaldehyde | 4-[(4-Chlorobenzylidene)amino]-5-furan-2-yl-4H-1,2,4-triazole-3-thiol | mdpi.com |

| 3-Amino-1,2,4-triazole | Benzaldehyde | 1-Phenyl-N-(4H-1,2,4-triazol-3-yl)methanimine | nih.gov |

| 3-Amino-1,2,4-triazole | 2,3-Dihydroxybenzaldehyde | 3-(4H-1,2,4-Triazol-3-yl)iminomethylbenzene-1,2-diol | nih.gov |

Table 2: Characteristic Spectroscopic Data for a 1,2,4-Triazole Derivative

| Compound | Technique | Key Data | Reference |

| 5-Benzyl-4-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol | IR (cm⁻¹) | 3354, 3292 (N-H), 2580 (SH), 1606 (C=N) | mdpi.com |

| ¹H-NMR (δ, ppm) | 3.84 (s, 2H, CH₂), 6.94-7.42 (m, 9H, Ar-H), 12.96 (s, 1H, SH) | mdpi.com | |

| 4-[(4-Chlorobenzylidene)amino]-5-furan-2-yl-4H-1,2,4-triazole-3-thiol | IR (cm⁻¹) | 3359 (N-H), 2558 (SH), 1633 (C=N) | mdpi.com |

| ¹H-NMR (δ, ppm) | 5.71-6.84 (m, 3H, furan), 7.06-7.98 (m, 4H, Ar-H), 9.98 (s, 1H, N=CH), 13.99 (s, 1H, SH) | mdpi.com |

Pharmacological and Biological Activity Profiling of 1h 1,2,4 Triazole, 3 4 Chlorophenyl Derivatives

Antimicrobial Activity

Derivatives of 1H-1,2,4-triazole, 3-(4-chlorophenyl)- have been the subject of numerous studies to evaluate their efficacy against a range of microbial pathogens. These investigations have revealed that modifications to the core structure can lead to compounds with significant antibacterial and antifungal activities.

Antibacterial Studies

The antibacterial potential of 1H-1,2,4-triazole, 3-(4-chlorophenyl)- derivatives has been investigated against both Gram-positive and Gram-negative bacteria. These studies often involve the synthesis of novel molecules by introducing various substituents to the triazole ring and evaluating their in vitro activity, typically by determining the minimum inhibitory concentration (MIC).

Several derivatives of 1H-1,2,4-triazole, 3-(4-chlorophenyl)- have demonstrated notable activity against Gram-positive bacteria. For instance, a series of 4-(4-bromophenyl)-5-(4-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione derivatives bearing pyrrolidinyl and diethylamino methyl substituents at the N-2 position were found to be particularly effective against Bacillus subtilis. nih.gov These compounds exhibited a Minimum Inhibitory Concentration (MIC) of 31.25 μg/mL, which was comparable to the activity of cefuroxime (B34974) and twofold more potent than ampicillin. nih.gov

In another study, novel Schiff bases and Mannich bases were synthesized starting from 4-amino-5-(4-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one. Some of these compounds showed good to moderate activity against the tested microorganisms, which included Gram-positive strains. nih.gov

Table 1: Antibacterial Activity of 1H-1,2,4-Triazole, 3-(4-chlorophenyl)- Derivatives against Gram-Positive Bacteria

| Compound/Derivative | Bacterial Strain | Activity (MIC) | Reference |

|---|---|---|---|

| 4-(4-bromophenyl)-5-(4-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione with pyrrolidinyl and diethylamino methyl substituents | Bacillus subtilis | 31.25 µg/mL | nih.gov |

The efficacy of 1H-1,2,4-triazole, 3-(4-chlorophenyl)- derivatives extends to Gram-negative bacteria as well. Research has shown that certain structural modifications can enhance activity against these more challenging pathogens. For example, some of the newly synthesized Schiff and Mannich bases derived from 4-amino-5-(4-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one displayed inhibitory effects against Gram-negative bacteria. nih.gov The specific MIC values and the full spectrum of activity for these compounds are part of ongoing research to establish clear structure-activity relationships.

Table 2: Antibacterial Activity of 1H-1,2,4-Triazole, 3-(4-chlorophenyl)- Derivatives against Gram-Negative Bacteria

| Compound/Derivative | Bacterial Strain | Activity | Reference |

|---|---|---|---|

| Schiff and Mannich bases of 4-amino-5-(4-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one | Gram-negative bacteria | Moderate activity | nih.gov |

While extensive research has been conducted on the synthesis and evaluation of the antibacterial activity of 1,2,4-triazole (B32235) derivatives, the precise mechanisms of action for many of these compounds, including those derived from 1H-1,2,4-triazole, 3-(4-chlorophenyl)-, are still under investigation. However, studies on the broader class of 1,2,4-triazole hybrids suggest several potential targets within bacterial cells. These include the inhibition of essential enzymes such as DNA gyrase and topoisomerase IV, which are crucial for bacterial DNA replication and repair. researchgate.net Other proposed mechanisms involve the disruption of cell wall synthesis through the inhibition of enzymes like penicillin-binding proteins or the interference with efflux pumps, which bacteria use to expel antimicrobial agents. researchgate.net Further research is necessary to elucidate the specific molecular targets of 1H-1,2,4-triazole, 3-(4-chlorophenyl)- derivatives.

The challenge of antimicrobial resistance has led researchers to test new compounds against resistant strains like methicillin-resistant Staphylococcus aureus (MRSA). While specific studies focusing solely on 1H-1,2,4-triazole, 3-(4-chlorophenyl)- derivatives against MRSA are limited, the broader class of 1,2,4-triazole hybrids has shown promise. For example, certain 1,2,4-triazole hybrids have demonstrated the potential to overcome resistance mechanisms in MRSA. researchgate.net These findings suggest that the 1H-1,2,4-triazole, 3-(4-chlorophenyl)- scaffold could be a valuable starting point for developing novel agents active against this and other drug-resistant pathogens.

Antifungal Studies

In addition to their antibacterial properties, derivatives of 1H-1,2,4-triazole, 3-(4-chlorophenyl)- have been explored for their antifungal potential. The 1,2,4-triazole ring is a well-known pharmacophore in many commercial antifungal drugs, and its incorporation into new molecular structures is a common strategy in the development of novel antifungal agents.

One notable example is the compound 5-(benzothiazol-2-ylmethyl)-4-(4-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, which has demonstrated significant potential as an antifungal agent. ekb.eg This derivative exhibited a potent inhibitory effect against Candida albicans, with a Minimum Inhibitory Concentration (MIC) value of 0.39 μg/mL. ekb.eg This level of activity highlights the promise of this chemical scaffold in the search for new treatments for fungal infections.

Furthermore, a study on various 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives, which can be synthesized from a 3-(4-chlorophenyl)- precursor, showed that some of these compounds possess good or moderate antimicrobial activities, which include antifungal effects. nih.gov

Table 3: Antifungal Activity of 1H-1,2,4-Triazole, 3-(4-chlorophenyl)- Derivatives

| Compound/Derivative | Fungal Strain | Activity (MIC) | Reference |

|---|---|---|---|

| 5-(benzothiazol-2-ylmethyl)-4-(4-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | Candida albicans | 0.39 µg/mL | ekb.eg |

| 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives | Fungal strains | Moderate activity | nih.gov |

Activity against Candida Species (C. albicans, C. parapsilosis, C. tropicalis)

Derivatives of the 1H-1,2,4-triazole scaffold are a cornerstone in the development of new antifungal agents, demonstrating significant activity against various human pathogenic fungi. nih.govresearchgate.net Research into these compounds has yielded numerous derivatives with potent inhibitory effects on clinically relevant Candida species. The antifungal efficacy is often quantified by the Minimum Inhibitory Concentration (MIC), with lower values indicating higher potency.

A notable group of derivatives, 1,2,4-triazole-linked thiazolidin-4-ones, showed promising activity, with some compounds exhibiting minimum fungicidal concentration (MFC) values of 250 μg/mL against Candida albicans, which was twice as effective as the reference drug griseofulvin. ekb.eg In another study, a hybrid compound, 5-(benzothiazol-2-ylmethyl)-4-(4-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, displayed exceptionally high potency against C. albicans with an MIC value of 0.39 μg/mL. ekb.eg Further modifications, such as the inclusion of a benzyl (B1604629) oxyphenyl isoxazole (B147169) side chain, have led to compounds with MIC values ranging from less than 0.008 μg/mL to 1 μg/mL against C. albicans. ekb.eg

Structure-activity relationship (SAR) studies reveal that specific substitutions significantly influence antifungal potency. For instance, fluconazole (B54011) analogues featuring a 1,2,3-triazole group and a substituted benzyl side chain showed strong activity. nih.gov A derivative with a trifluoromethyl (CF3) group demonstrated a broad spectrum of activity, with MIC80 values between 0.00097–0.0156 μg/mL against C. albicans, Candida parapsilosis, and Candida tropicalis. nih.gov Similarly, carbazole-triazole conjugates have been synthesized and screened, showing activity against these three Candida species. nih.gov The introduction of a morpholine (B109124) moiety in voriconazole (B182144) analogues also resulted in strong inhibition against ten fungal pathogens, with MIC80 values ranging from 0.0156–0.5 μg/mL. nih.gov

Below is a summary of the antifungal activity of selected 1H-1,2,4-triazole derivatives against Candida species.

| Compound Class/Derivative | Target Species | Activity (MIC/MFC/MIC80) | Reference |

| 1,2,4-Triazole-linked thiazolidin-4-one | C. albicans | MFC: 250 µg/mL | ekb.eg |

| 5-(benzothiazol-2-ylmethyl)-4-(4-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | C. albicans | MIC: 0.39 µg/mL | ekb.eg |

| Triazole with benzyl oxyphenyl isoxazole side chain | C. albicans | MIC: <0.008 - 1 µg/mL | ekb.eg |

| 1-(2-(2,4-difluorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propyl)-4-substituted derivative with CF3 group | C. albicans, C. parapsilosis, C. tropicalis | MIC80: 0.00097–0.0156 µg/mL | nih.gov |

| Voriconazole analogue with morpholine moiety | Candida species | MIC80: 0.0156–0.5 µg/mL | nih.gov |

| 1-[(4-tert-butylbenzyl)(cyclopropyl)amino]-2-(2,4-difluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-2-ol (3j) | C. albicans, C. tropicalis | MIC80: < 0.125 µg/mL | researchgate.net |

Activity against Aspergillus Species (A. fumigatus)

Aspergillus fumigatus is a primary causative agent of invasive aspergillosis, a life-threatening infection, particularly in immunocompromised individuals. The development of azole resistance in this species necessitates the discovery of new, effective triazole derivatives. semanticscholar.org

Research has shown that specific structural modifications to the 1,2,4-triazole core can lead to potent activity against A. fumigatus. A derivative containing a trifluoromethyl (CF3) group was found to be 64 times more potent than both fluconazole and voriconazole against A. fumigatus. nih.gov Certain triazole derivatives bearing alkynyl side chains also demonstrated notable activity against this fungus. nih.gov Furthermore, compounds featuring a 1,2,3-triazole or substituted amines as a side chain were reported to be effective against Aspergillus strains, with MIC80 values ranging from 0.125 to 1 μg/mL. nih.gov A novel triazole, PC1244, has shown potent inhibitory activity against azole-resistant A. fumigatus strains, with IC90 values between 0.024–0.17 mg/L, making it 4- to 42-fold more potent than itraconazole. semanticscholar.org

Inhibition of Lanosterol (B1674476) 14α-Demethylase (CYP51)

The primary mechanism of action for azole antifungal agents involves the inhibition of a crucial enzyme in the fungal ergosterol (B1671047) biosynthesis pathway: lanosterol 14α-demethylase (CYP51). nih.govnih.govdovepress.com This enzyme is a member of the cytochrome P450 family and is vital for maintaining the integrity of the fungal cell membrane. dovepress.comnih.gov

Derivatives of 1H-1,2,4-triazole act by binding to the heme iron atom within the active site of CYP51. nih.govdovepress.com This interaction, typically involving the N4 atom of the triazole ring, blocks the enzyme's catalytic activity, which is the oxidative removal of the 14α-methyl group from lanosterol. dovepress.com The disruption of this step leads to the accumulation of toxic methylated sterol precursors and a depletion of ergosterol, ultimately inhibiting fungal growth and replication. nih.govdovepress.com

Molecular docking studies have provided detailed insights into these interactions. The triazole ring coordinates with the heme iron, while other parts of the molecule, such as the difluorophenyl group, fit into specific subsites within the enzyme's active pocket, forming hydrophobic interactions and hydrogen bonds with amino acid residues like Gly307. dovepress.com The potency of these derivatives is often evaluated by their half-maximal inhibitory concentration (IC50). For example, certain novel triazole derivatives have shown IC50 values against Candida albicans CYP51 that are comparable to or even better than fluconazole (IC50 0.31 μM). nih.gov For instance, a derivative with a 4-chlorophenyl group (12c) exhibited an IC50 of 0.33 μM. nih.gov

Membrane Depolarization and DNA Intercalation Mechanisms

While the primary mechanism of action for most triazole antifungals is the inhibition of CYP51, some derivatives may exert their effects through alternative or multiple mechanisms. This is particularly relevant in the search for compounds that can overcome existing resistance mechanisms.

One such alternative mechanism involves the direct disruption of the fungal cell membrane and interaction with fungal DNA. A preliminary mechanistic study on a series of carbazole-triazole conjugates revealed that the most active compound, which contained a 3,6-dibromocarbazole (B31536) moiety, could induce its antifungal effect by depolarizing the fungal membrane potential. nih.gov In addition to this membrane-disrupting activity, the same study found that the compound was capable of intercalating into fungal DNA, thereby interfering with essential cellular processes. nih.gov Such multi-target mechanisms are highly desirable as they may reduce the likelihood of resistance development.

Antiviral Activity

The 1,2,4-triazole nucleus is a versatile scaffold that has been incorporated into compounds exhibiting a wide range of pharmacological activities, including antiviral properties. nih.govnuft.edu.ua The triazole ring is considered a bioisostere of amide, ester, or carboxyl groups and is valued for its metabolic stability and favorable pharmacokinetic properties. nih.govnuft.edu.uabohrium.com

Activity against Specific Viruses (e.g., Yellow Fever Virus, HIV)

Research into 1,2,4-triazole derivatives has demonstrated their potential as inhibitors of various RNA and DNA viruses. nih.gov

Yellow Fever Virus (YFV): The N-phenyl-1-(phenylsulfonyl)-1H-1,2,4-triazol-3-amine class of compounds has been identified as a potential inhibitor of Yellow Fever Virus replication. nih.gov Specific derivatives from this class, such as RCB16007, showed selective activity against YFV. nih.gov This compound also demonstrated some inhibitory effect on the West Nile virus, another member of the Flaviviridae family. nih.gov

Human Immunodeficiency Virus (HIV): Certain 3,4-disubstituted triazole-5-thione derivatives have shown high activity against HIV-1. nih.gov One compound in this series, featuring a 4-carboxy-2-chlorophenyl group, was noted for its high efficacy and good pharmacokinetic properties, suggesting it could be a basis for developing new non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1 treatment. nih.gov Additionally, acetamide-substituted analogs of the NNRTI doravirine, which incorporate a 1,2,4-triazole substituent, have demonstrated excellent inhibitory efficacy against HIV-1. nih.govbohrium.com However, in a different study, a series of synthesized 1,2,4-triazole derivatives showed no significant in vitro antiviral activity against HIV-1 or HIV-2. researchgate.net

Anticancer Activity

The 1,2,4-triazole scaffold is a prominent feature in several established anticancer drugs, highlighting its importance in oncological research. researchgate.netzsmu.edu.ua Derivatives of this heterocyclic system have shown promising antiproliferative effects against a variety of human cancer cell lines, including those of the breast, lung, and cervix. researchgate.netisres.orgnih.gov

The anticancer mechanisms of these compounds can be varied. Some 1,2,4-triazole-based drugs, such as Letrozole and Anastrozole, function as aromatase inhibitors, which is a key enzyme in estrogen biosynthesis, making them effective in treating hormone-receptor-positive breast cancer. nih.gov In these inhibitors, the nitrogen atoms of the triazole ring bind to the iron atom in the heme group of the aromatase (a cytochrome P450 enzyme), blocking its function. nih.gov Other derivatives have been shown to act as tyrosine kinase inhibitors or to induce apoptosis in cancer cells. nih.gov

A series of 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl) propan-1-one derivatives were evaluated for their cytotoxic effects. Compounds 7d and 7e, in particular, showed promising activity against the HeLa (cervical cancer) cell line, with IC50 values below 12 μM. nih.gov Another study on diarylurea derivatives bearing a triazole moiety identified a compound (62i) that was more potent than the reference drug sorafenib (B1663141) against HT-29 (colon), H460 (lung), and MDA-MB-231 (breast) cancer cells, with IC50 values of 0.90, 0.85, and 1.54 μM, respectively. nih.gov This compound also significantly inhibited several tyrosine kinases. nih.gov

Below is a summary of the anticancer activity of selected 1,2,4-triazole derivatives.

| Compound Class/Derivative | Cancer Cell Line(s) | Activity (IC50) | Reference |

| 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl) propan-1-one (7d, 7e) | HeLa (Cervical) | < 12 µM | nih.gov |

| 1,4-diphenyl-2-(1H-1,2,4-triazol-1-yl) butane-1,4-dione (10a) | Hela (Cervical) | 10.2 µM | nih.gov |

| 1,4-diphenyl-2-(1H-1,2,4-triazol-1-yl) butane-1,4-dione (10d) | Hela (Cervical) | 9.8 µM | nih.gov |

| Diarylurea derivative with triazole moiety (62i) | HT-29 (Colon), H460 (Lung), MDA-MB-231 (Breast) | 0.90, 0.85, 1.54 µM | nih.gov |

| 1,2,4-triazolo-indole derivative (25) | Various (9 cancer types) | Remarkable activity | researchgate.net |

Cytotoxicity against Various Cancer Cell Lines (e.g., A375, MCF-7, HT-29, H460, A549, MKN-45)

Derivatives of 1H-1,2,4-triazole featuring a 3-(4-chlorophenyl) substituent have demonstrated notable cytotoxic effects across a range of human cancer cell lines. The antiproliferative potential of these compounds has been evaluated in melanoma (A375), breast adenocarcinoma (MCF-7), colon carcinoma (HT-29), non-small cell lung cancer (H460, A549), and gastric cancer (MKN-45) cell lines.

One area of investigation involves the synthesis of novel betulin-1,2,4-triazole derivatives. Among these, a p-chloro-phenyl triazole derivative of betulin (B1666924) displayed selective cytotoxicity, primarily targeting the A375 melanoma cell line. mdpi.com This particular derivative was also tested against MCF-7 and HT-29 cells, demonstrating a degree of cytotoxic activity. mdpi.com

In studies focusing on lung cancer, the compound 4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-amine (BCTA) exhibited potent cytotoxic activity against A549 and NCI-H460 cells, with IC50 values of 1.09 µM and 2.01 µM, respectively. nih.gov Furthermore, a series of 1,2,4-triazolone derivatives were evaluated for their cytotoxic effects, showing significant activity against HT-29, H460, A549, and MKN-45 cell lines. nih.gov For instance, one derivative displayed IC50 values of 0.13 µM, 0.14 µM, 0.11 µM, and 0.031 µM against these cell lines, respectively. nih.gov

Another study on novel 1,2,4-triazole derivatives reported on their cytotoxic evaluation against MCF-7 and A549 cell lines, among others. nih.gov The following table summarizes the cytotoxic activities (IC50 values) of selected 3-(4-chlorophenyl)-1H-1,2,4-triazole derivatives against various cancer cell lines.

| Derivative | A375 (µM) | MCF-7 (µM) | HT-29 (µM) | H460 (µM) | A549 (µM) | MKN-45 (µM) |

|---|---|---|---|---|---|---|

| Bet-TZ3 (p-chloro-phenyl triazole derivative of Betulin) | 34.34 | Data not available | Data not available | Data not available | Data not available | Data not available |

| 4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-amine (BCTA) | Data not available | Data not available | Data not available | 2.01 | 1.09 | Data not available |

| 1,2,4-triazolone derivative (Compound 63g) | Data not available | Data not available | 0.13 | 0.14 | 0.11 | 0.031 |

| 3-(2-(4-chlorophenyl)propane-2-yl)-6-(4-(trifluoromethoxy)phenyl)-7H- mdpi.comnih.govkaznu.kztriazolo[3,4-b] mdpi.comnih.govkaznu.kzthiadiazine | Data not available | 10.54 | Data not available | Data not available | 18.20 | Data not available |

Apoptosis Induction Mechanisms

The anticancer activity of 3-(4-chlorophenyl)-1H-1,2,4-triazole derivatives is often linked to their ability to induce programmed cell death, or apoptosis, in cancer cells. Research has begun to elucidate the molecular pathways through which these compounds exert their pro-apoptotic effects.

A study on a specific 3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazole derivative, referred to as B9, demonstrated its capacity to induce apoptosis in human melanoma cells. researchgate.net This was accompanied by cell cycle arrest at the S phase, indicating an interference with DNA synthesis. researchgate.net Further investigation into the apoptotic mechanism of 1,2,4-triazole-chalcone hybrids in A549 human lung adenocarcinoma cells revealed an increase in the levels of the pro-apoptotic protein Bax. researchgate.net This was followed by the release of cytochrome c from the mitochondria and the subsequent activation of caspases-3, -8, and -9, key executioners of the apoptotic cascade. researchgate.net

In a separate study, N-propananilide derivatives incorporating a 1,2,4-triazole ring were found to exert their neuroprotective effects by decreasing the expression levels of Bax and the activation of caspase-3. nih.gov These findings suggest that 3-(4-chlorophenyl)-1H-1,2,4-triazole derivatives can trigger apoptosis through the intrinsic, or mitochondrial, pathway. By modulating the balance of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2 family) proteins, these compounds can initiate a cascade of events leading to controlled cell death in cancerous tissues. The activation of caspases, particularly caspase-3, represents a critical step in the execution phase of apoptosis, ultimately leading to the dismantling of the cell.

Inhibition of Cancer Cell Migration

The metastatic spread of cancer to distant organs is a primary contributor to cancer-related mortality. The ability of cancer cells to migrate and invade surrounding tissues is a critical step in this process. Recent studies have indicated that derivatives of 1H-1,2,4-triazole, 3-(4-chlorophenyl)- can inhibit cancer cell migration.

Specifically, novel betulin-1,2,4-triazole derivatives, including a p-chloro-phenyl substituted variant, have been shown to impede the migration of cancer cells. mdpi.com This suggests that these compounds may have the potential to interfere with the metastatic cascade. The uncontrolled growth and multiplication of cancer cells can lead to their spread to nearby tissues and subsequent degeneration into malignant forms. tjnpr.org By inhibiting the migratory capacity of these cells, 3-(4-chlorophenyl)-1H-1,2,4-triazole derivatives could play a role in preventing the progression of localized tumors to metastatic disease. Further research is needed to fully elucidate the mechanisms by which these compounds inhibit cancer cell migration.

In Vivo Antitumor Activity Studies

The therapeutic potential of novel 1,2,4-triazole derivatives has been further investigated in preclinical in vivo models of cancer. These studies provide crucial insights into the antitumor efficacy of these compounds in a whole-organism setting.

In one such study, the antitumor activity of several novel 1,2,4-triazole derivatives, including 4-Amino-5-mercapto-3-(4-chlorophenyl)-1,2,4-triazole, was evaluated in a murine model of Ehrlich Ascites Carcinoma (EAC). researchgate.net The administration of these compounds to EAC-bearing mice resulted in a significant reduction in tumor volume and the number of viable tumor cells. researchgate.net Furthermore, the treatment led to an increase in the lifespan of the tumor-bearing mice, indicating a potent in vivo anticancer effect. researchgate.net

Another investigation focused on the antitumor properties of different 1,2,4-triazole derivatives in both EAC and Dalton Lymphoma Ascites (DLA) induced tumor models in Swiss Albino Mice. jocpr.com The study assessed various parameters, including changes in body weight, mean survival time, and hematological profiles in the EAC model, and tumor volume and weight in the DLA model. jocpr.com The results demonstrated that the novel 1,2,4-triazole derivatives possessed significant antitumor activity in both the liquid and solid tumor models, with efficacy comparable to standard chemotherapeutic agents. jocpr.com These in vivo findings corroborate the cytotoxic potential observed in vitro and underscore the promise of 3-(4-chlorophenyl)-1H-1,2,4-triazole derivatives as candidates for further anticancer drug development.

Anti-inflammatory Activity

In addition to their anticancer properties, derivatives of 1H-1,2,4-triazole, 3-(4-chlorophenyl)- have been explored for their potential as anti-inflammatory agents. Inflammation is a complex biological response implicated in a wide range of diseases, and the modulation of inflammatory pathways represents a key therapeutic strategy.

Inhibition of 15-Lipoxygenase (15-LOX)

Lipoxygenases (LOXs) are a family of enzymes that play a crucial role in the biosynthesis of pro-inflammatory mediators, such as leukotrienes, from arachidonic acid. kaznu.kz The inhibition of these enzymes, particularly 15-lipoxygenase (15-LOX), is a promising approach for the development of novel anti-inflammatory drugs.

A series of N-furfurylated 4-chlorophenyl-1,2,4-triazole methylacetamide and propionamide (B166681) derivatives have been synthesized and evaluated for their 15-LOX inhibitory potential. kaznu.kz In vitro assays demonstrated that these compounds exhibit potent inhibitory activity against soybean 15-LOX. kaznu.kz The following table presents the 15-LOX inhibitory activity (IC50 values) of selected 4-chlorophenyl-N-furfuryl-1,2,4-triazole methylacetamide derivatives.

| Compound | 15-LOX IC50 (µM) |

|---|---|

| Compound 7k | 17.43 ± 0.38 |

| Compound 7o | 19.35 ± 0.71 |

| Compound 7m | 23.59 ± 0.68 |

| Compound 7b | 26.35 ± 0.62 |

| Compound 7i | 27.53 ± 0.82 |

The structure-activity relationship studies revealed that the nature and position of substituents on the phenyl ring are important for determining the 15-LOX inhibitory activity. kaznu.kz These findings highlight the potential of 3-(4-chlorophenyl)-1H-1,2,4-triazole derivatives as lead compounds for the development of novel 15-LOX inhibitors.

Modulation of Inflammatory Processes

The anti-inflammatory effects of 1H-1,2,4-triazole, 3-(4-chlorophenyl)- derivatives extend beyond the inhibition of 15-LOX and involve the broader modulation of inflammatory pathways. These compounds have been shown to influence various mediators and processes that contribute to the inflammatory response.

Lipoxygenases, including 15-LOX, are key enzymes in the arachidonic acid cascade, which is initiated upon tissue injury and leads to the production of pro-inflammatory mediators. kaznu.kz By inhibiting 15-LOX, the 4-chlorophenyl-furfuryl-based 1,2,4-triazole derivatives can effectively reduce the synthesis of these inflammatory molecules. kaznu.kz This mechanism suggests that these compounds could be beneficial in managing various inflammatory diseases with a potentially safer gastrointestinal profile compared to some existing anti-inflammatory drugs. kaznu.kz Further research into the synthesis of more derivatives is ongoing to identify even more potent anti-inflammatory agents. kaznu.kz

Anti-Eosinophilia Effects

Eosinophils are granulocytes that play a central role in the pathogenesis of allergic inflammatory diseases, such as asthma. Interleukin-5 (IL-5) is a critical cytokine that promotes the differentiation, proliferation, activation, and survival of eosinophils. researchgate.net Consequently, inhibiting the effects of IL-5 is a key therapeutic strategy for controlling eosinophil-driven inflammation.

Research into novel antiasthmatic agents has identified derivatives of 1H-1,2,4-triazole as potent inhibitors of eosinophilia. haematologica.org A notable example is the compound 5-amino-3-(4-chlorophenyl)-1-[(methylamino)(thiocarbonyl)]-1H-1,2,4-triazole, also known as GCC-AP0341. haematologica.orgresearch-nexus.net This derivative has demonstrated high potency in inhibiting eosinophilia in animal models. haematologica.org

A key aspect of its mechanism of action is the inhibition of eosinophil survival induced by interleukin-5 (IL-5). haematologica.org The structure-activity relationship studies suggest that the 1,2,4-triazole ring substituted with a phenyl group at the 3-position is a crucial component for this biological activity. research-nexus.net The compound GCC-AP0341 was identified as a highly effective inhibitor of eosinophilia, showing complete inhibition of ascaris-induced hypersensitivity at a low dose. haematologica.org

Table 1: Anti-Eosinophilia Activity of GCC-AP0341

| Compound Name | Administration Route | ID₅₀ (mg/kg) | Source |

|---|---|---|---|

| 5-amino-3-(4-chlorophenyl)-1-[(methylamino)(thiocarbonyl)]-1H-1,2,4-triazole (GCC-AP0341) | Oral (os) | 0.3 | haematologica.org |

| 5-amino-3-(4-chlorophenyl)-1-[(methylamino)(thiocarbonyl)]-1H-1,2,4-triazole (GCC-AP0341) | Intraperitoneal (ip) | 0.07 | haematologica.org |

Enzyme Inhibition Studies

Derivatives of 1H-1,2,4-triazole have been extensively studied for their ability to inhibit various enzymes implicated in a range of diseases.

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the cholinergic nervous system, and their inhibition is a primary therapeutic strategy for managing Alzheimer's disease. researchgate.net A series of N-aryl derivatives of 2-(4-ethyl-5-(3-chlorophenyl)-4H-1,2,4-triazol-3-ylthio)acetamide and its 4-phenyl analogue were synthesized and evaluated for their inhibitory potential against these enzymes. The compounds generally showed moderate to good activities. researchgate.net

Notably, some derivatives displayed potent and selective inhibition. For instance, compound 9j from the 4-ethyl series was a potent inhibitor of both AChE and BChE, while compound 10f from the 4-phenyl series showed potent activity against AChE. researchgate.net Other studies on related 1,2,4-triazole derivatives noted that while they possessed moderate acetylcholinesterase inhibitory activity, they displayed no inhibitory activity against BChE, indicating high selectivity. researchgate.net

Table 2: Cholinesterase Inhibition by 3-chlorophenyl-1,2,4-triazole Derivatives

| Compound | Target Enzyme | IC₅₀ (μM) | Source |

|---|---|---|---|

| 9j (2-(4-ethyl-5-(3-chlorophenyl)-4H-1,2,4-triazol-3-ylthio)-N-(3,4-dichlorophenyl)acetamide) | AChE | 5.41 ± 0.24 | researchgate.net |

| 9j (2-(4-ethyl-5-(3-chlorophenyl)-4H-1,2,4-triazol-3-ylthio)-N-(3,4-dichlorophenyl)acetamide) | BChE | 7.52 ± 0.18 | researchgate.net |

| 10f (2-(4-phenyl-5-(3-chlorophenyl)-4H-1,2,4-triazol-3-ylthio)-N-(4-fluorophenyl)acetamide) | AChE | 13.57 ± 0.31 | researchgate.net |

Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) and is associated with pathologies caused by microorganisms like Helicobacter pylori. A study focused on derivatives synthesized from the key intermediate 3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazole investigated their anti-urease properties. nih.gov

Within the synthesized series, Mannich bases derived from the corresponding 4-amino-1,2,4-triazole-3-thione showed high inhibitory effects against urease. nih.gov Specifically, compounds 11a and 11d were found to be the most potent inhibitors in this series. nih.gov The 1,2,4-triazole-3-thione nucleus, which includes a thiourea (B124793) group, is considered to have potential as a probable urease inhibitor. nih.gov

Table 3: Urease Inhibition by 3-(4-chlorophenyl)-1,2,4-triazole Derivatives

| Compound | IC₅₀ (µg/mL) | Source |

|---|---|---|

| 11a | 12.39 ± 0.35 | nih.gov |

| 11d | 16.12 ± 1.06 | nih.gov |

| Thiourea (Standard) | 21.36 ± 0.81 | nih.gov |

Alpha-glucosidase is a key intestinal enzyme involved in carbohydrate digestion. Its inhibition can delay glucose absorption, which is a therapeutic approach for managing type 2 diabetes mellitus. acs.org Various 1,2,4-triazole derivatives have been investigated as potential α-glucosidase inhibitors, with many showing significantly higher potency than the standard drug, acarbose. nih.govresearchgate.net

A series of 3,4,5-trisubstituted-1,2,4-triazole derivatives, synthesized from a p-chlorophenylsulfonyl chloride starting reagent, were evaluated for their α-glucosidase inhibitory activity. nih.gov Most of the synthesized derivatives demonstrated moderate to good inhibitory potential. nih.gov This highlights the promise of the 1,2,4-triazole scaffold, particularly those incorporating a chlorophenyl moiety, as a basis for developing new anti-diabetic agents. nih.gov

Table 4: α-Glucosidase Inhibition by p-chlorophenyl-1,2,4-triazole Derivatives

| Compound | IC₅₀ (µM) | Source |

|---|---|---|

| 10a (N-(4-bromophenyl)-4-((4-((4-chlorophenyl)sulfonyl)piperidin-1-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)butanamide) | 19.3 ± 0.3 | nih.gov |

| 10b (N-(4-chlorophenyl)-4-((4-((4-chlorophenyl)sulfonyl)piperidin-1-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)butanamide) | 21.6 ± 0.1 | nih.gov |

| 10c (N-(4-fluorophenyl)-4-((4-((4-chlorophenyl)sulfonyl)piperidin-1-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)butanamide) | 24.3 ± 0.2 | nih.gov |

| 10d (N-(4-methylphenyl)-4-((4-((4-chlorophenyl)sulfonyl)piperidin-1-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)butanamide) | 26.1 ± 0.4 | nih.gov |

| 10e (N-phenyl-4-((4-((4-chlorophenyl)sulfonyl)piperidin-1-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)butanamide) | 28.5 ± 0.5 | nih.gov |

| Acarbose (Standard) | 38.2 ± 0.1 | nih.gov |

Dihydroorotate dehydrogenase (DHODH) is a crucial enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway and is a validated therapeutic target for autoimmune diseases and cancer. acs.org While various heterocyclic scaffolds have been successfully developed as DHODH inhibitors, a review of the available scientific literature did not yield specific research findings on the DHODH inhibitory activity of derivatives directly based on the 1H-1,2,4-Triazole, 3-(4-chlorophenyl)- scaffold.

Other Pharmacological Activities

Antiparasitic Activity

Derivatives of 1H-1,2,4-triazole, 3-(4-chlorophenyl)- have demonstrated notable potential as antiparasitic agents, particularly against the malaria parasite, Plasmodium falciparum. Research has focused on fused heterocyclic systems, such as the 1,2,4-triazolo[4,3-a]pyrazine scaffold, to develop new antimalarial drug leads.

In one study, a series of amine analogues were synthesized starting from 5-chloro-3-(4-chlorophenyl)- nih.govbeilstein-journals.orgnih.govtriazolo[4,3-a]pyrazine. nih.govbeilstein-journals.org These new derivatives were then screened for their in vitro antimalarial activity against the 3D7 strain of P. falciparum. The results indicated that tertiary alkylamine products, in particular, displayed antimalarial effects, with IC50 values (the concentration required to inhibit 50% of parasite growth) in the micromolar range. nih.govbeilstein-journals.org Notably, several of these active compounds showed no toxicity against the human embryonic kidney cell line HEK293 at concentrations up to 80 µM, suggesting a degree of selectivity for the parasite. beilstein-journals.org

Furthermore, literature reviews indicate that 1,2,4-triazole derivatives possessing a 4-chlorophenyl moiety have shown strong anthelmintic activity against the Indian worm Pheritima postuma, highlighting the broader antiparasitic potential of this chemical class. nih.gov

Table 1: In Vitro Antimalarial Activity of 3-(4-chlorophenyl)- nih.govbeilstein-journals.orgnih.govtriazolo[4,3-a]pyrazine Derivatives against P. falciparum 3D7

| Compound Name | IC50 (µM) |

| N'-(tert-butyl)-N,N-dimethylethane-1,2-diamine derivative | 9.90 |

| N,N,N',N'-tetramethylethane-1,2-diamine derivative | 13.90 |

| N,N,2-trimethylpropan-2-amine derivative | 16.40 |

| N,N-diethylethane-1,2-diamine derivative | 22.80 |

| N,N,N'-trimethylethane-1,2-diamine derivative | 23.30 |

Data sourced from references nih.govbeilstein-journals.org.

Anti-diabetic Activity

The 1,2,4-triazole scaffold is a recognized pharmacophore in the development of anti-diabetic agents. beilstein-journals.org Derivatives of 1H-1,2,4-triazole act as anti-diabetic agents primarily by inhibiting key enzymes involved in carbohydrate digestion, such as α-glucosidase and α-amylase. beilstein-journals.orgnih.gov The inhibition of these enzymes delays the breakdown of complex carbohydrates into glucose, thereby reducing post-meal blood sugar spikes. beilstein-journals.org

Studies on fluorine-containing 1,2,4-triazole-5-one derivatives have demonstrated significant inhibitory potential against both α-amylase and α-glucosidase. One particular compound, 4c, which incorporates the 4-chlorophenyl moiety, exhibited excellent inhibitory activity against both enzymes, with IC50 values surpassing that of the standard drug, acarbose, against α-glucosidase. This suggests that derivatives of 3-(4-chlorophenyl)-1,2,4-triazole could be promising candidates for managing type-II diabetes.

Table 2: In Vitro Enzyme Inhibitory Activity of Selected 1,2,4-Triazole Derivatives

| Compound | α-Amylase IC50 (µM) | α-Glucosidase IC50 (µM) |

| Compound 4c | 185.2 ± 3.4 | 202.1 ± 3.8 |

| Acarbose (Standard) | 411.3 ± 6.4 | 252.0 ± 4.8 |

Data sourced from reference semanticscholar.org.

Anti-lipase Inhibitory Activity

Pancreatic lipase (B570770) is a critical enzyme for the digestion and absorption of dietary fats. Inhibiting this enzyme is a key therapeutic strategy for managing obesity. Several studies have explored derivatives of 1H-1,2,4-triazole, 3-(4-chlorophenyl)- as potent pancreatic lipase inhibitors.

In one such study, a series of novel heterocyclic compounds were synthesized from a starting material containing the 3-(4-chlorophenyl)-1H-1,2,4-triazole core. Their anti-lipase activities were evaluated in vitro. One derivative, identified as molecule 2e, emerged as the most potent inhibitor with an IC50 value of 112.3 µM. nih.gov

Another research effort focused on derivatives synthesized from 3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazole. sci-hub.se This work identified several compounds with moderate to good lipase inhibitory effects when compared to the standard drug orlistat. Specifically, arylidene hydrazide derivatives 7b and 7d, and Mannich base derivatives 11b, 11c, and 11d showed notable activity. sci-hub.se The findings suggest that the 3-(4-chlorophenyl)-1,2,4-triazole scaffold is a valuable starting point for developing new anti-obesity agents. sci-hub.seresearchgate.net

Table 3: Pancreatic Lipase Inhibitory Activity of Selected 3-(4-chlorophenyl)-1,2,4-triazole Derivatives

| Compound Series | Specific Derivative | IC50 (µM) |

| Acetohydrazide Derivatives | Compound 2e | 112.3 ± 5.1 |

| Arylidene Hydrazides | Compound 7b | >50 |

| Arylidene Hydrazides | Compound 7d | >50 |

| Mannich Bases | Compound 11b | >50 |

| Mannich Bases | Compound 11c | >50 |

| Mannich Bases | Compound 11d | >50 |

| Reference Drug | Orlistat | 0.050 |

Data sourced from references nih.govsci-hub.se. Note: For compounds 7b, 7d, 11b, 11c, and 11d, specific IC50 values were not provided, but they were described as having "moderate-to-good" inhibitory effects. sci-hub.se

Antioxidant Activity

Free radicals and the resulting oxidative stress are implicated in the aging process and the development of numerous diseases. ncats.io Synthetic antioxidants are therefore of great interest, and compounds based on the 1,2,4-triazole structure have shown significant promise in this area. ncats.iothebiogrid.org

A series of new 3-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole derivatives were synthesized and screened for their antioxidant and antiradical activities. The study involved preparing both Schiff base derivatives (series 3) and their reduced arylmethylamino analogues (series 4). Many of these compounds exhibited substantial antioxidant activity, with several showing higher potency than the standard antioxidants Butylated hydroxyanisole (BHA) and Butylated hydroxytoluene (BHT). For instance, compound 3f demonstrated 74% antioxidant activity, and compound 4h showed 75% activity in the tested model, compared to 63% for BHA and 67% for BHT.

Table 4: Antioxidant Activity of 3-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole Derivatives

| Compound | Antioxidant Activity (%) | Antiradical Activity (%) |

| 3e | 73 | 94.1 |

| 3f | 74 | 94.5 |

| 3g | 71 | 94.7 |

| 4b | 74 | 93.9 |

| 4h | 75 | 94.7 |

| BHA (Standard) | 63 | 95.2 |

| BHT (Standard) | 67 | 95.8 |

Data sourced from reference beilstein-journals.org.

Structure Activity Relationship Sar and Drug Design

Impact of Substituents on Biological Activity

The biological profile of 3-(4-chlorophenyl)-1H-1,2,4-triazole derivatives is intricately linked to the substituents on the triazole and phenyl rings. Modifications at these positions can dramatically alter the compound's efficacy and spectrum of activity.

The 4-chlorophenyl group at the C-3 position of the 1,2,4-triazole (B32235) ring is a critical determinant of biological activity in many derivatives. This moiety often plays a pivotal role in the interaction of the molecule with its biological target. For instance, in a series of 5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol derivatives designed as potential anticancer agents, the 4-chlorophenyl group was integral to the scaffold's ability to mimic critical binding residues of p53. researchgate.net One of the most potent compounds from this series, which exhibited significant in vitro inhibitory activity against A549, U87, and HL60 cell lines, featured this key substitution. researchgate.net

The presence of the chlorine atom in the para position of the phenyl ring is particularly significant. Studies on various 1,2,4-triazole derivatives have consistently shown that this specific substitution leads to enhanced biological effects. For example, in a study of 4-arylidenamino-4H-1,2,4-triazole-3-thiols, the presence of a chloro substitution on the phenyl ring was found to be favorable for antimicrobial activity. The electron-withdrawing nature and lipophilicity of the chlorine atom are thought to contribute to this enhanced activity, potentially by facilitating membrane transport or improving binding interactions with target enzymes.

The nature and position of halogen substituents on the phenyl ring significantly modulate the biological activity of 3-phenyl-1,2,4-triazole derivatives. While the 4-chloro substituent is often associated with high potency, other halogens and substitution patterns also exert a considerable influence.

In a study on 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl) propan-1-ones, the anticancer activity against the Hela cell line was found to follow the order of H > 4-Br > 2,4-di-Cl > 4-Cl. nih.gov This suggests that for this particular scaffold, an unsubstituted phenyl ring or a 4-bromo substitution is more favorable than a 4-chloro or a 2,4-dichloro substitution. nih.gov This highlights that the electronic and steric effects of the halogen, as well as its position, are critical factors.

Conversely, in a different series of indole-triazole hybrids, a 3,4-dichloro substitution on the phenyl ring resulted in excellent anticancer activity against the Hep-G2 cell line. researchgate.net This indicates that for certain molecular frameworks, multiple halogen substitutions can be beneficial. The introduction of a second halogen can alter the electronic distribution and conformation of the molecule, leading to improved interactions with the biological target.

The following table summarizes the impact of different halogen substitutions on the anticancer activity of selected 1,2,4-triazole derivatives against the Hela cell line. nih.gov

| Substituent (X) | Compound Series | IC₅₀ (µM) against Hela |

| H | 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl) propan-1-ones | 5.6 |

| 4-Br | 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl) propan-1-ones | 9.8 |

| 2,4-di-Cl | 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl) propan-1-ones | 10.2 |

| 4-Cl | 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl) propan-1-ones | 16.5 |

These findings underscore the complex relationship between halogen substitution and biological activity, where the optimal substitution pattern is highly dependent on the specific molecular scaffold.

The introduction of alkyl, aralkyl, and aryl groups at various positions of the 3-(4-chlorophenyl)-1H-1,2,4-triazole scaffold can significantly influence its biological properties. These groups can affect the molecule's lipophilicity, steric profile, and potential for additional binding interactions.

In a study of 5-alkyloxymethyl and 5-aryloxymethyl derivatives of 1,2,4-triazole-3-carboxamide, it was found that n-decyloxymethyl derivatives induced leukemia cell death at low micromolar concentrations. mdpi.comnih.gov This suggests that a long alkyl chain can enhance the anticancer activity of these compounds. The increased lipophilicity imparted by the decyl group may facilitate cell membrane penetration.

Conversely, the introduction of a phenyl group can sometimes decrease cytotoxic activity. In the case of 1,4-diphenyl-2-(1H-1,2,4-triazol-1-yl) butane-1,4-diones, the incorporation of a phenyl group at the R position led to a reduction in anticancer activity. nih.gov This could be due to unfavorable steric interactions within the binding site of the target protein.

The nature of the aryl group is also a critical factor. For instance, in a series of 4-amino-5-aryl-3H-1,2,4-triazole-3-thiones, the presence of a 4-hydroxyphenyl group was associated with moderate antimicrobial activity. researchgate.net This indicates that electron-donating groups on the aryl substituent can be beneficial for this type of biological activity.

The following table illustrates the effect of different substituents on the antiproliferative activity of 1,2,4-triazole derivatives.

| Compound Series | Substituent | Biological Activity |

| 5-substituted-1,2,4-triazole-3-carboxamides | n-decyloxymethyl | Induces leukemia cell death at low micromolar concentrations mdpi.comnih.gov |

| 1,4-diphenyl-2-(1H-1,2,4-triazol-1-yl) butane-1,4-diones | Phenyl at R position | Decreased cytotoxic activity nih.gov |

| 4-amino-5-aryl-3H-1,2,4-triazole-3-thiones | 4-hydroxyphenyl | Moderate antimicrobial activity researchgate.net |

These examples demonstrate that the choice of alkyl, aralkyl, or aryl substituent must be carefully considered in the design of new 3-(4-chlorophenyl)-1H-1,2,4-triazole derivatives to achieve the desired biological effect.

For example, the fusion of a thiadiazole ring to the 1,2,4-triazole scaffold to form 1,2,4-triazolo[3,4-b] nih.govmdpi.comnih.govthiadiazoles has been shown to result in compounds with potent antibacterial activity. nih.gov Similarly, the synthesis of thiazolo[3,2-b]-1,2,4-triazol-5(6H)-one derivatives has yielded molecules with analgesic and anti-inflammatory properties. zsmu.edu.ua

The conjugation of a pyrazole (B372694) moiety to the 3-(4-chlorophenyl)-1H-1,2,4-triazole backbone has also been explored. In one study, a 3-(1-(3-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-4-yl)-1H-1,2,4-triazole-5(4H)-thione derivative showed significant anti-inflammatory activity. nih.govmdpi.com

Furthermore, the creation of hybrid molecules by linking the 1,2,4-triazole ring to other pharmacophores, such as 1,2,3-triazoles, has led to the development of potent anticancer agents. nih.gov These conjugate molecules can potentially interact with multiple biological targets or exhibit enhanced binding affinity for a single target.

The following table provides examples of heterocyclic ring fusions and conjugates and their associated biological activities.

| Fused/Conjugated System | Biological Activity |

| 1,2,4-Triazolo[3,4-b] nih.govmdpi.comnih.govthiadiazole | Antibacterial nih.gov |

| Thiazolo[3,2-b]-1,2,4-triazol-5(6H)-one | Analgesic, Anti-inflammatory zsmu.edu.ua |

| Pyrazole conjugate | Anti-inflammatory nih.govmdpi.com |

| 1,2,3-Triazole conjugate | Anticancer nih.gov |

These examples highlight the versatility of the 1,2,4-triazole scaffold and the potential for creating novel, biologically active compounds through the fusion or conjugation with other heterocyclic systems.

Computational Chemistry and Molecular Modeling

Computational methods, particularly molecular modeling and quantum chemical calculations, have become indispensable tools in the study and design of 3-(4-chlorophenyl)-1H-1,2,4-triazole derivatives. These techniques provide valuable insights into the structural and electronic properties of these molecules, helping to rationalize their biological activities and guide the synthesis of new, more potent analogs.

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. DFT calculations can provide detailed information about molecular geometry, vibrational frequencies, chemical shifts, and various electronic properties that are crucial for understanding the reactivity and biological activity of a compound.

Several studies have employed DFT to analyze 3-(4-chlorophenyl)-1H-1,2,4-triazole derivatives. For instance, in the study of 4-amino-3-(p-chlorophenyl)-5-(p-methoxybenzyl)-4H-1,2,4-triazole, DFT calculations at the B3LYP/6-31G(d,p) level were used to optimize the molecular structure. researchgate.net The calculations revealed the dihedral angles between the triazole ring and the phenyl rings, providing insights into the molecule's three-dimensional conformation. researchgate.net

DFT has also been used to study the tautomeric equilibrium in related triazole systems, such as the thione-thiol tautomerism in 4-(4-chlorobenzylideneamino)-5-phenyl-2H-1,2,4-triazole-3(4H)-thione. mdpi.com Understanding the predominant tautomeric form is essential as it can significantly affect the molecule's ability to interact with biological targets.